molecular formula C9H10FN3 B13148847 2-(4-Fluoro-1H-indazol-3-yl)ethanamine

2-(4-Fluoro-1H-indazol-3-yl)ethanamine

Cat. No.: B13148847
M. Wt: 179.19 g/mol
InChI Key: PSQRBYZQROWTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The presence of a fluorine atom at the 4-position of the indazole ring and an ethanamine group at the 3-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-1H-indazol-3-yl)ethanamine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the indazole ring is replaced by the ethanamine group.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, forming corresponding imines or amides.

    Reduction: Reduction reactions can be used to modify the indazole ring or the ethanamine group, potentially forming secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the indazole ring.

Scientific Research Applications

2-(4-Fluoro-1H-indazol-3-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving indazole derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    1H-Indazole: Lacks the fluorine atom and ethanamine group, resulting in different chemical and biological properties.

    4-Fluoro-1H-indazole: Lacks the ethanamine group, affecting its reactivity and applications.

    2-(1H-Indazol-3-yl)ethanamine: Lacks the fluorine atom, which can influence its binding affinity and selectivity.

Uniqueness: 2-(4-Fluoro-1H-indazol-3-yl)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

2-(4-fluoro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10FN3/c10-6-2-1-3-7-9(6)8(4-5-11)13-12-7/h1-3H,4-5,11H2,(H,12,13)

InChI Key

PSQRBYZQROWTSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.